2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction . Another compound, 5-(4-hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione, was obtained by condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst . Another study reported the selective acylation of the phenolic hydroxy group of (hydroxyalkyl)phenols using vinyl carboxylates as acyl donors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the synthesized 2-(2′,4 ′-dihydroxyphenyl) benzimidazole, benzoxazole, and benzothiazole were found to be fluorescent and their emission characteristics were very sensitive to the micro-environment . An electrochemical sensor based on (E)-2-[[(4-hydroxyphenyl)imino]methyl]phenol (anil) was developed for the detection of iodide anions .Safety and Hazards
Future Directions
The future directions for research on similar compounds include improving the synthesis methods for better yield and cost-effectiveness , and engineering microorganisms for high-level production of bioproducts . Further studies are also needed to explore the potential therapeutic and agrochemical applications of these compounds .
properties
IUPAC Name |
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-6-10(14)12(11-7)8-2-4-9(13)5-3-8/h2-6,11,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTQGCZCTNOIJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxyphenyl)-5-methyl-1H-pyrazol-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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